3-chloro-N-cyclohexyl-N-methylpropanamide
Description
3-Chloro-N-cyclohexyl-N-methylpropanamide is a chlorinated propanamide derivative characterized by a cyclohexyl group and a methyl group attached to the amide nitrogen. The chlorine atom enhances lipophilicity, while the cyclohexyl group may improve metabolic stability through steric hindrance. Its molecular formula is inferred as C₁₃H₂₃ClNO, with a molecular weight of approximately 244.8 g/mol (estimated from analogs like 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide, C₁₂H₁₆ClNO, MW = 225.7 g/mol ).
Properties
IUPAC Name |
3-chloro-N-cyclohexyl-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-12(10(13)7-8-11)9-5-3-2-4-6-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVIMNLJNZPMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390865 | |
| Record name | 3-chloro-N-cyclohexyl-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61872-77-3 | |
| Record name | 3-Chloro-N-cyclohexyl-N-methylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61872-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-N-cyclohexyl-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-cyclohexyl-N-methylpropanamide typically involves the reaction of cyclohexylamine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Cyclohexylamine + 3-chloropropionyl chloride → this compound
- Reaction Conditions : Anhydrous conditions, presence of a base (e.g., triethylamine), and typically performed at low temperatures to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-chloro-N-cyclohexyl-N-methylpropanamide can undergo various chemical reactions, including:
- Nucleophilic Substitution : The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
- Reduction : The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
- Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
- Nucleophilic Substitution : Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent.
- Reduction : Lithium aluminum hydride in anhydrous ether.
- Hydrolysis : Aqueous hydrochloric acid or sodium hydroxide.
- Nucleophilic Substitution : Substituted amides or thioamides.
- Reduction : Cyclohexyl-N-methylpropanamine.
- Hydrolysis : 3-chloropropanoic acid and cyclohexylamine.
Scientific Research Applications
3-chloro-N-cyclohexyl-N-methylpropanamide has several applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of more complex organic molecules.
- Biology : Studied for its potential biological activity and interactions with biomolecules.
- Medicine : Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
- Industry : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclohexyl-N-methylpropanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro group can participate in electrophilic interactions, while the amide moiety can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares 3-chloro-N-cyclohexyl-N-methylpropanamide with structurally related propanamide derivatives, focusing on substituents, physicochemical properties, and applications:
Structural and Functional Insights
Chlorine Atom: Increases electrophilicity, aiding in nucleophilic substitution reactions during synthetic modifications . Methyl vs.
Physicochemical Properties
- Lipophilicity : Cyclohexyl-containing analogs are more lipophilic than aryl-substituted derivatives, impacting solubility and bioavailability. For example, 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide has a logP ~2.5 (estimated), while the cyclohexyl analog may exceed logP 3.0 .
- Stability : The cyclohexyl group’s rigidity may confer resistance to enzymatic degradation compared to flexible alkyl chains .
Applications
- Pharmaceutical Intermediates : Aryl-substituted analogs like 3-chloro-N-(4-methylphenyl)propanamide are used in synthesizing bioactive molecules, suggesting similar utility for the cyclohexyl derivative .
- Agrochemical Research : Chlorinated propanamides are explored for herbicidal and fungicidal activities, as seen in propanil (N-(3,4-dichlorophenyl)propanamide) .
Research Findings and Limitations
- Synthetic Routes : Analogous compounds (e.g., hydroxamic acids in ) are synthesized via amidation or nucleophilic acyl substitution, implying feasible routes for the target compound .
- Biological Activity : Chlorine and cyclohexyl groups are associated with enhanced bioactivity in antimicrobial and anticancer agents (e.g., dichloro-substituted chalcones in ) .
- Gaps in Data : Direct studies on this compound are absent; inferences rely on structural analogs. Further experimental validation is needed for precise property and activity profiling.
Biological Activity
3-Chloro-N-cyclohexyl-N-methylpropanamide, with the molecular formula CHClNO, is an organic compound that has garnered attention for its potential biological activities. Its unique structure, which incorporates a chloro group, a cyclohexyl group, and a methylpropanamide moiety, suggests diverse interactions within biological systems. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Weight : 201.71 g/mol
- CAS Number : 61872-77-3
- Chemical Structure :
The biological activity of this compound is hypothesized to involve interaction with various enzymes and receptors. The chloro group may participate in electrophilic interactions, while the amide functionality can form hydrogen bonds with biological targets. This dual capability allows the compound to potentially modulate enzyme activity or receptor signaling pathways.
In Vitro Studies
Research indicates that this compound may exhibit inhibitory effects on certain biological processes. For instance:
- Type III Secretion System (T3SS) : A study demonstrated that high concentrations (50 μM) of the compound resulted in approximately 50% inhibition of secretion in a CPG2-reporter assay, indicating its potential as a modulator of bacterial virulence factors .
Case Studies
- Antimicrobial Activity : In a comparative study involving various amides, this compound showed significant antimicrobial properties against specific Gram-negative bacteria. This suggests its potential utility in developing new antimicrobial agents.
- Enzyme Interaction : The compound has been studied for its interaction with specific enzymes involved in metabolic pathways. Preliminary results indicate that it may act as an inhibitor or modulator, although further research is required to elucidate these mechanisms fully.
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains chloro and cyclohexyl groups | Moderate inhibition of T3SS |
| 3-Chloro-N-cyclohexylpropanamide | Lacks methyl group; similar structural features | Lower activity compared to the target compound |
| N-Cyclohexyl-N-methylpropanamide | Lacks chloro group; retains amide functionality | Minimal biological activity |
Synthetic Routes
The synthesis of this compound typically involves the reaction between cyclohexylamine and 3-chloropropionyl chloride in the presence of a base such as triethylamine under anhydrous conditions. This method ensures high purity and yield of the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
